(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features an indole core, a piperazine ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone: shares similarities with other indole derivatives and piperazine-containing compounds.
Vanillin acetate: Another compound with a methoxyphenyl group, used in flavoring and fragrance industries.
Thiosulfate: Contains sulfur and is used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of an indole core, a piperazine ring, and a trimethoxyphenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
[4-(1-methylindole-3-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H27N3O5/c1-25-15-18(17-7-5-6-8-19(17)25)24(29)27-11-9-26(10-12-27)23(28)16-13-20(30-2)22(32-4)21(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3 |
InChI Key |
AJCBBRHSWYZUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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